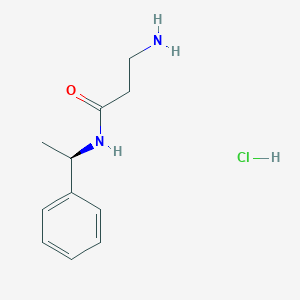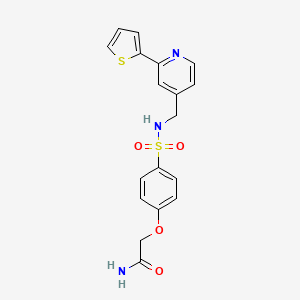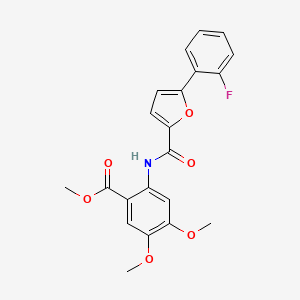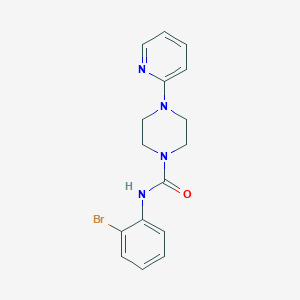
N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (NBP-2P) is a novel compound that has been extensively studied in recent years. It has a wide range of potential applications in the areas of synthetic organic chemistry, drug design, and biochemistry. NBP-2P is a small molecule with a molecular weight of approximately 225 g/mol. It has a unique structure that includes a bromophenyl ring, a pyridinyl ring, and a pyrazinecarboxamide moiety. This structure gives NBP-2P the ability to interact with a variety of biological targets, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Activity : The compound has been used in the synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which have shown antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Halogen Bonding in Polymorphism : Research has revealed the role of halogen bonding, specifically Br⋯Br and Br⋯N interactions, in the formation of conformational polymorphs of related compounds. This has implications for understanding molecular interactions and crystal engineering (Khavasi & Tehrani, 2013).
Condensation Reactions and Computational Modeling : The compound's derivatives have been utilized in condensation reactions, leading to products like tetrahydro-3H-pyrazole[4,3-c]pyridin-3-ones. Computational modeling has provided insights into the structural features of these reaction products (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).
Supramolecular Assembly in Coordination Compounds : Studies have focused on how halogen bonding influences the supramolecular assembly of coordination compounds. This research is pertinent to coordination crystal engineering (Khavasi & Azhdari Tehrani, 2013).
Synthesis and Biological Assessment of Cyanopyridine Derivatives : The compound has been involved in the synthesis of new pyridine derivatives, which were tested for antibacterial activities, indicating its potential in drug discovery (El-Hashash & Shaban, 2019).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGTZGNGKAFCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

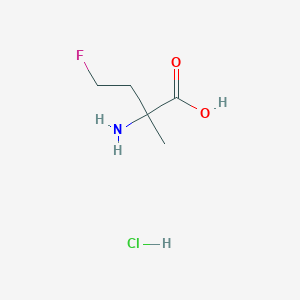
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
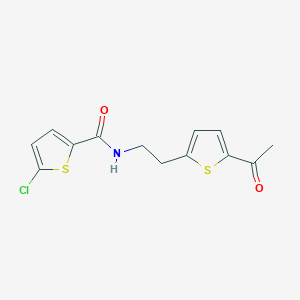
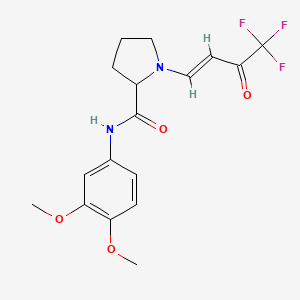
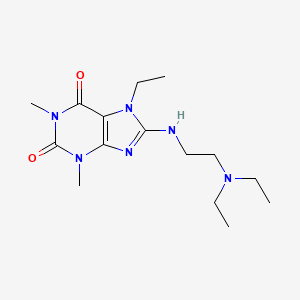
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
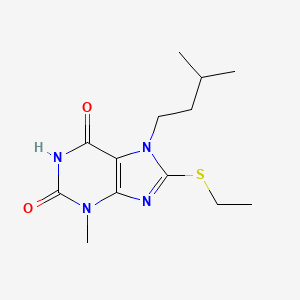
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

